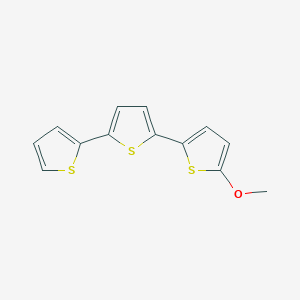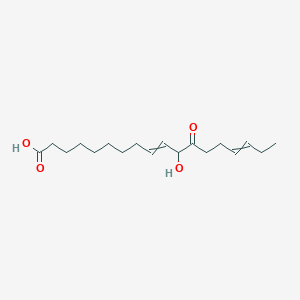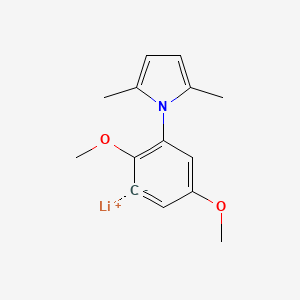
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is a complex organic compound that combines the properties of lithium with a unique aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a ketone and an amine in the presence of an acid catalyst.
Introduction of the Dimethoxybenzene Group: The 2,5-dimethoxybenzene group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring acts as the nucleophile.
Lithiation: The final step involves the lithiation of the compound, which can be achieved by reacting the intermediate with a lithium reagent such as n-butyllithium under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its aromatic structure and functional groups make it suitable for binding studies and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylfuran
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylthiophene
Uniqueness
This compound is unique due to its combination of a pyrrole ring with a dimethoxybenzene group and lithium. This structure imparts distinct electronic and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the specific context.
Properties
CAS No. |
138667-02-4 |
|---|---|
Molecular Formula |
C14H16LiNO2 |
Molecular Weight |
237.2 g/mol |
IUPAC Name |
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H16NO2.Li/c1-10-5-6-11(2)15(10)13-9-12(16-3)7-8-14(13)17-4;/h5-7,9H,1-4H3;/q-1;+1 |
InChI Key |
GMZVRJNHDKYBKM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C(N1C2=C([C-]=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



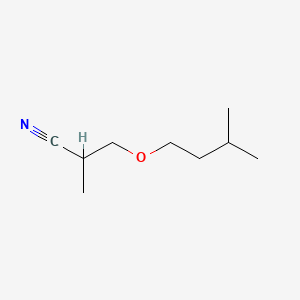

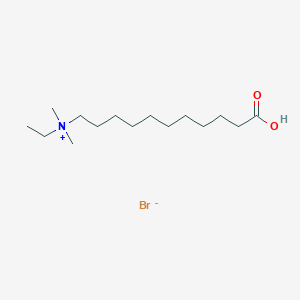
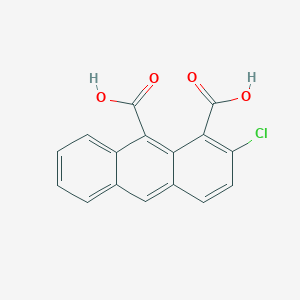
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
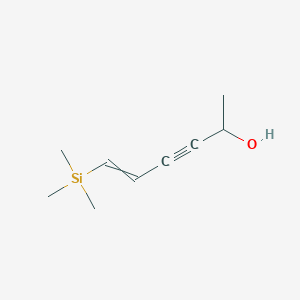
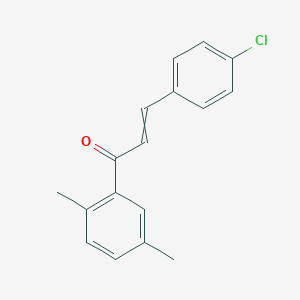
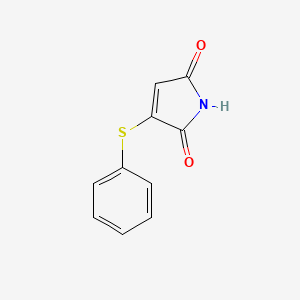
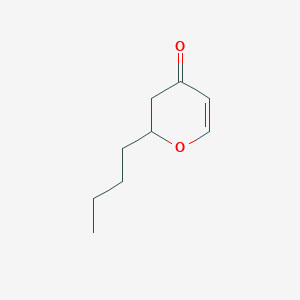
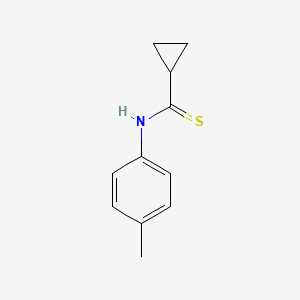
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
